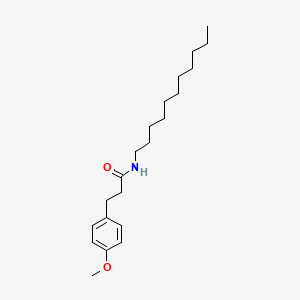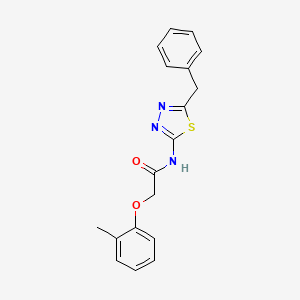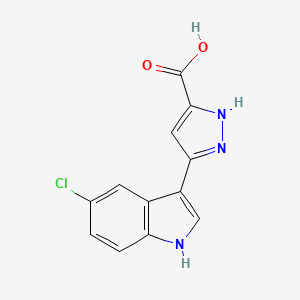![molecular formula C16H12FN3O2S B12481414 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group to the thiadiazole ring. This can be done through a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxybenzamide Group: The final step involves the attachment of the 3-methoxybenzamide group to the thiadiazole ring. This can be achieved through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles or electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for its anticancer and antimicrobial properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)
- 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Uniqueness
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring provides a stable scaffold, while the fluorophenyl and methoxybenzamide groups enhance its biological activity and specificity.
Properties
Molecular Formula |
C16H12FN3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H12FN3O2S/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
NVSCICBLDSYGAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12481331.png)
![Methyl 5-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481348.png)
![4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12481349.png)

![Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate](/img/structure/B12481366.png)


![1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-](/img/structure/B12481388.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12481391.png)
![3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481419.png)
![N-cyclopentyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12481422.png)
![Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481429.png)

